molecular formula C10H19N3 B13296457 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13296457
M. Wt: 181.28 g/mol
InChI Key: UUVTZADQXIBNGL-UHFFFAOYSA-N
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Description

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyrimidine ring. It has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-5-carboxylic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-ethyl-2,6-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-4-9-7(2)5-11-10-12-8(3)6-13(9)10/h7-9H,4-6H2,1-3H3,(H,11,12)

InChI Key

UUVTZADQXIBNGL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN=C2N1CC(N2)C)C

Origin of Product

United States

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